molecular formula C20H20N4OS2 B13358762 N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B13358762
M. Wt: 396.5 g/mol
InChI Key: JXNUDADHABZFCC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanylacetamide side chain and a cyano-dimethylpropyl substituent. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C20H20N4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H20N4OS2/c1-13(2)20(3,11-21)24-17(25)10-26-18-15-9-16(14-7-5-4-6-8-14)27-19(15)23-12-22-18/h4-9,12-13H,10H2,1-3H3,(H,24,25)

InChI Key

JXNUDADHABZFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A cyano group .
  • A thieno[2,3-d]pyrimidin ring .
  • An acetamide moiety .

These components contribute to its biological activity and chemical reactivity. The molecular formula is C15H18N4OSC_{15}H_{18}N_4OS with a molecular weight of approximately 318.39 g/mol.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as:

  • Enzyme inhibitors : By binding to active sites of enzymes, it could inhibit their function.
  • Receptor modulators : It may alter the activity of certain receptors involved in various biological pathways.

Further investigations are necessary to elucidate these interactions and assess the compound's therapeutic potential.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, thieno[2,3-d]pyrimidines have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains and fungi, indicating that this compound could also possess similar properties .

Case Studies

  • In vitro studies : Initial in vitro assays demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme inhibition assays : Studies focused on the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, showed promising results indicating that this compound might act as a potent inhibitor .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-(5-fluorothieno[2,3-d]pyrimidin-4-yl)sulfanyl)acetamideCyano group, thieno[2,3-d]pyrimidineAnticancer
5-FluorouracilPyrimidine baseAnticancer
MethotrexatePteridine coreDHFR inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thienopyrimidine Derivatives

Compound A : N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
  • Key Differences: Substituent: Replaces the sulfanyl group with an ether (oxy) linkage and introduces a 4-methylphenyl moiety on the thienopyrimidine ring. Physical Properties: Melting point (204–205°C) is higher than typical sulfanyl derivatives, likely due to increased crystallinity from the planar ether group . Spectral Data:
  • 1H NMR : Aromatic protons (δ 7.04–7.58) and pyrimidine signals (δ 7.69, 8.53) indicate a distinct substitution pattern compared to the target compound.
Compound B : Cyclopentyl-sulfonamide derivative (structure unspecified)
  • Key Differences :
    • Core Functional Groups : Contains a sulfonamide (SO2NH2) instead of a sulfanylacetamide group, altering hydrogen-bonding capacity and acidity.
    • Physical Properties : IR spectrum shows strong NH stretches (3391–3212 cm⁻¹) and a C=O peak (1681 cm⁻¹), consistent with acetamide and sulfonamide motifs .
    • Spectral Data :
  • 1H NMR: Cyclopentyl protons (δ 1.9–2.8) and aromatic protons (δ 6.4–7.8) indicate a more flexible aliphatic substituent compared to the rigid cyano-dimethylpropyl group .
Compound C : N-(1-adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
  • Key Differences: Substituent: Replaces the cyano-dimethylpropyl group with a bulky adamantyl moiety, which may enhance lipophilicity and membrane permeability .

Comparative Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Core Structure Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituent Sulfanylacetamide + cyano Ether + methylphenyl Sulfonamide + cyclopentyl Sulfanylacetamide + adamantyl
Melting Point (°C) Not reported 204–205 Not reported Not reported
Molecular Weight (Da) Not reported 376.0 ([M+H]+) Not reported Not reported
Notable Spectral Features Not provided δ 7.69 (pyrimidine H) δ 10.2 (NHCO) Not provided

Implications of Structural Variations

  • Sulfanyl vs. Ether/Sulfonamide : The sulfanyl group in the target compound and Compound C may favor nucleophilic interactions (e.g., with cysteine residues), whereas the ether in Compound A and sulfonamide in Compound B could enhance solubility or hydrogen-bonding .
  • Cyano vs. Adamantyl/Methylphenyl: The cyano group’s electron-withdrawing nature may stabilize the acetamide moiety, while adamantyl (Compound C) and methylphenyl (Compound A) groups modulate steric and hydrophobic interactions .

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